molecular formula C8H7Br2NO B1338070 4'-Amino-3',5'-dibromoacetophenone CAS No. 22589-50-0

4'-Amino-3',5'-dibromoacetophenone

Cat. No.: B1338070
CAS No.: 22589-50-0
M. Wt: 292.95 g/mol
InChI Key: GDOXBJMFPXRNPM-UHFFFAOYSA-N
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Description

4’-Amino-3’,5’-dibromoacetophenone is a chemical compound that belongs to the class of acetophenone derivatives. It is characterized by the presence of amino and dibromo substituents on the acetophenone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Amino-3’,5’-dibromoacetophenone typically involves halogenation and amination reactions. One possible synthetic route includes the bromination of acetophenone to introduce bromine atoms at the 3’ and 5’ positions, followed by an amination step to incorporate the amino group at the 4’ position. The reaction conditions for these steps may involve the use of bromine or bromine-containing reagents for the halogenation and ammonia or amine derivatives for the amination.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and amine reagents.

Chemical Reactions Analysis

Types of Reactions

4’-Amino-3’,5’-dibromoacetophenone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: Due to the presence of bromine atoms, the compound is susceptible to nucleophilic substitution reactions where nucleophiles replace the bromine atoms.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Condensation Reactions: The carbonyl group in the acetophenone core can undergo condensation reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. Reaction conditions typically involve solvents like ethanol or water and may require heating.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products may include hydroxyl, alkoxy, or amino derivatives.

    Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.

    Reduction Products: Reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

4’-Amino-3’,5’-dibromoacetophenone has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Amino-3’,5’-dibromoacetophenone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the dibromo substituents can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3’,5’-Dibromoacetophenone: Lacks the amino group, making it less reactive in certain biological contexts.

    4’-Aminoacetophenone: Lacks the dibromo substituents, resulting in different reactivity and binding properties.

    4’-Amino-2’,6’-dibromoacetophenone: Similar structure but with bromine atoms at different positions, leading to variations in chemical and biological properties.

Uniqueness

4’-Amino-3’,5’-dibromoacetophenone is unique due to the specific positioning of the amino and dibromo groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

1-(4-amino-3,5-dibromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOXBJMFPXRNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511733
Record name 1-(4-Amino-3,5-dibromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22589-50-0
Record name 1-(4-Amino-3,5-dibromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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